molecular formula C11H8O2S B113217 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 893740-97-1

5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No. B113217
M. Wt: 204.25 g/mol
InChI Key: CTJUQMCNJMQHLD-UHFFFAOYSA-N
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Description

“5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C11H8O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . This compound is used as a building block in the synthesis of various biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives, including “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde”, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” can be represented by the SMILES string [H]C(=O)c1ccc(s1)-c2ccccc2 . The InChI representation is 1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H .


Chemical Reactions Analysis

Thiophene derivatives, including “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde”, are versatile precursors to many drugs . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

“5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” is a solid compound . Its molecular weight is 204.25 g/mol. The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Coupling Reactions

5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde is involved in various coupling reactions. For instance, it participates in samarium diiodide-promoted coupling with other aldehydes, facilitating hydroxyalkylation at the 5-position of thiophene-2-carbaldehyde (Yang & Fang, 1995). Similarly, it is used in the regioselective synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde through Br/Li exchange reactions (Bar, 2021).

Derivative Synthesis and Functionalization

This compound is vital in synthesizing various functional derivatives. For instance, its nitration leads to the formation of 5-nitro derivatives of thiophene (Shvedov, Vasil'eva, Romanova, & Grinev, 1973). It also plays a role in the synthesis of arylthiophene-2-carbaldehydes, which exhibit significant antibacterial and antiurease activities (Ali et al., 2013).

Photochemical Synthesis

Photochemical synthesis methods use 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde to create novel compounds. For example, irradiation of certain derivatives leads to the formation of 4H-thieno[3,2-c]chromene-2-carbaldehydes (Ulyankin et al., 2021).

Optical Properties and Applications

The optical properties of derivatives of 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde have been extensively studied. For example, the synthesis and analysis of 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes have shown moderate to high fluorescence quantum yields, indicating their potential application in fields like invisible ink dyes (Bogza et al., 2018).

Sensor Applications

5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde derivatives are used in sensing applications. For instance, a novel fluorescent sensor for ferric ion, ECTC, has been synthesized using this compound, demonstrating strong quenching of fluorescence in the presence of Fe3+ ions (Zhang et al., 2016).

Semiconductor Applications

Additionally, star-shaped molecules based on thiophene derivatives, synthesized using 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde, have been evaluated for their semiconducting properties in field-effect transistors (Kim et al., 2007).

properties

IUPAC Name

5-(4-hydroxyphenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJUQMCNJMQHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582071
Record name 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde

CAS RN

893740-97-1
Record name 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Taman, S El-Bardicy, M Tadros… - Asian Pacific Journal …, 2020 - journals.lww.com
Objective: To evaluate the in vitro antischistosomal activity of two new synthetic benzimidazole-related compounds: NBTP-OH and NBTP-F. Methods: Schistosoma adult worms …
Number of citations: 4 journals.lww.com
H Xiang, R Liu, X Zhang, R An, M Zhou… - Journal of Medicinal …, 2023 - ACS Publications
One possible strategy for modulating autophagy is to disrupt the critical protein–protein interactions (PPIs) formed during this process. Our attention is on the autophagy-related 12 (…
Number of citations: 3 pubs.acs.org
J Green - 2014 - scholarworks.gsu.edu
A series of combilexin-like monoamidines has been synthesized by linking an intercalative unit with the DNA minor groove binder DB 818 via “Click chemistry.” DB 818 is a dicationic …
Number of citations: 5 scholarworks.gsu.edu
A Taman, B Mansour, MY Youssef… - Journal of …, 2020 - cambridge.org
Because of the increasingly emerging praziquantel resistance, there is a crucial need to develop new anti-schistosomal agents. This work was conducted to assess the therapeutic …
Number of citations: 1 www.cambridge.org
BAM Mohamed - 2014 - Mansoura University
Number of citations: 0

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